S-14671
Overview
Description
S-14671 is a synthetic organic compound classified as a naphthylpiperazine derivative. It is known for its high efficacy and exceptional in vivo potency as a 5-hydroxytryptamine 1A receptor agonist. Additionally, it acts as an antagonist at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors. This compound has been studied extensively for its potential antidepressant and anxiolytic effects in animal models .
Preparation Methods
The synthesis of S-14671 involves multiple steps, starting with the preparation of the naphthylpiperazine core. The synthetic route typically includes the following steps:
Formation of the naphthylpiperazine core: This involves the reaction of 7-methoxynaphthalene with piperazine under specific conditions to form the naphthylpiperazine intermediate.
Attachment of the ethyl linker: The naphthylpiperazine intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Formation of the thiophene carboxamide: The final step involves the reaction of the ethyl-linked naphthylpiperazine with thiophene-2-carboxylic acid to form this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
S-14671 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group on the naphthalene ring.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, especially at the piperazine and thiophene rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of naphthylpiperazine derivatives.
Biology: S-14671 is used in research to understand the role of 5-hydroxytryptamine receptors in various biological processes.
Medicine: The compound has shown potential as an antidepressant and anxiolytic agent in animal models, making it a candidate for further research in the treatment of mood disorders.
Mechanism of Action
S-14671 exerts its effects primarily through its action on 5-hydroxytryptamine receptors. As a 5-hydroxytryptamine 1A receptor agonist, it activates these receptors, leading to various physiological responses such as hypothermia, spontaneous tail flicks, and corticosterone secretion. Additionally, its antagonist activity at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors contributes to its overall pharmacological profile. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
S-14671 is unique in its high efficacy and potency as a 5-hydroxytryptamine 1A receptor agonist. Similar compounds include:
8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT): Another 5-hydroxytryptamine 1A receptor agonist, but less potent than this compound.
Buspirone: A 5-hydroxytryptamine 1A receptor agonist with anxiolytic properties, but significantly less potent than this compound.
Flesinoxan: A 5-hydroxytryptamine 1A receptor agonist with antidepressant effects, but less potent than this compound.
This compound’s exceptional potency and high efficacy make it stand out among these similar compounds .
Properties
CAS No. |
135722-27-9 |
---|---|
Molecular Formula |
C22H25N3O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-27-18-8-7-17-4-2-5-20(19(17)16-18)25-13-11-24(12-14-25)10-9-23-22(26)21-6-3-15-28-21/h2-8,15-16H,9-14H2,1H3,(H,23,26) |
InChI Key |
YFNZHCXOYLKDGU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1 |
Appearance |
Solid powder |
135722-27-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((thenoyl)-2-aminoethyl)-1-(7-methoxynaphthylpiperazine) S 14671 S-14671 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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